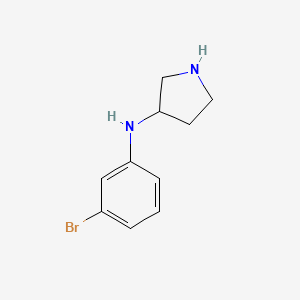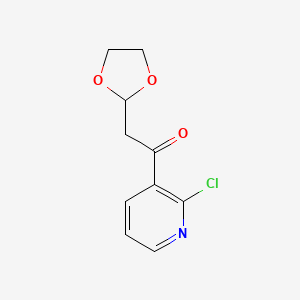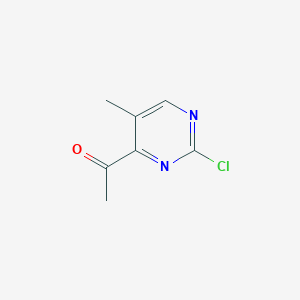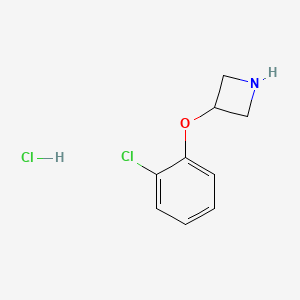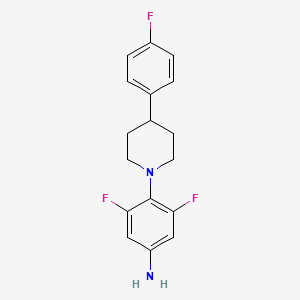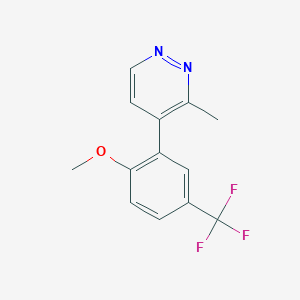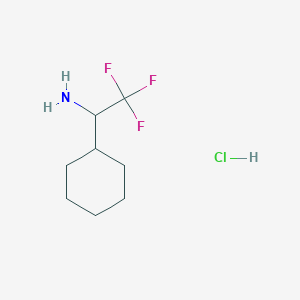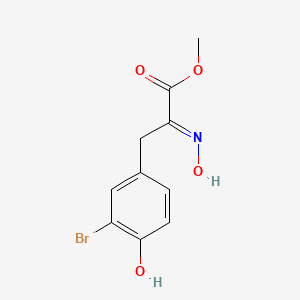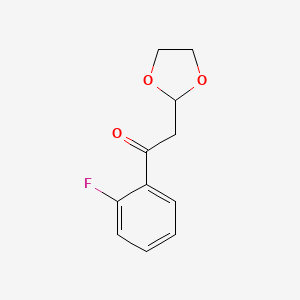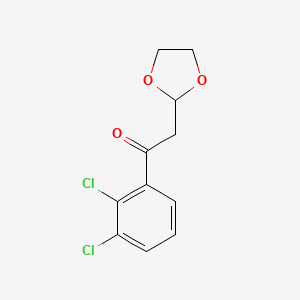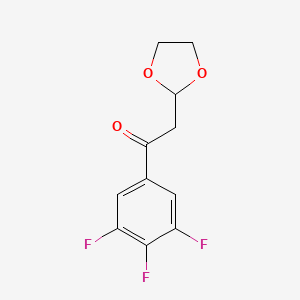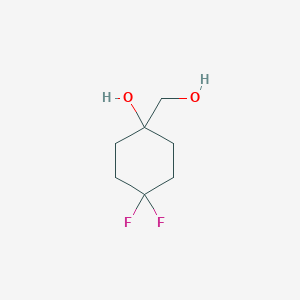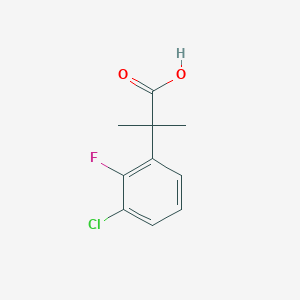
2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
“3-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
Protodeboronation of alkyl boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has been reported . This process involves a radical approach and is a significant part of the synthesis of compounds like "3-Chloro-2-fluorophenylboronic acid" .
Molecular Structure Analysis
The molecular weight of “3-Chloro-2-fluorophenylboronic acid” is 174.36 g/mol . The compound’s structure includes a boronic acid group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, including “3-Chloro-2-fluorophenylboronic acid”, has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
“3-Chloro-2-fluorophenylboronic acid” appears as a white to almost white powder or crystal . It has a melting point of 247 °C and is soluble in methanol .
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions and Organic Synthesis
One significant application of related compounds involves cross-coupling reactions. For example, meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives have been developed using a nitrile template, highlighting the importance of such compounds in facilitating complex organic transformations (Wan et al., 2013). This technique underscores the utility of 2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid and its analogs in synthesizing biologically active molecules and complex organic frameworks.
Chiral Synthesis and Resolution
Chiral synthesis and resolution of analogs demonstrate the compound's role in producing optically active substances. Fritz-Langhals and Schu¨tz (1993) developed a method for synthesizing optically active 2-fluoropropanoic acid derivatives of high enantiomeric purity, illustrating the compound's potential in creating enantiomerically pure chemicals for various applications, including pharmaceuticals and agrochemicals (Fritz-Langhals & Schu¨tz, 1993).
Material Science and Liquid Crystals
In the field of materials science, derivatives of 2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid have been used to synthesize ferroelectric liquid crystals (FLCs). These compounds exhibit unique electro-optical properties, making them suitable for applications in displays and photonic devices. Dingemans et al. (1998) synthesized and characterized a series of FLCs derived from isoleucine, demonstrating the utility of such compounds in advanced material applications (Dingemans et al., 1998).
Environmental and Antipathogenic Applications
Moreover, thiourea derivatives synthesized from related compounds have shown significant antipathogenic activity, offering potential for the development of new antimicrobial agents with applications in environmental protection and public health (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWHHRJVVDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-fluorophenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



